

Solubility of 1-Amino-2-methylpropan-2-ol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Amino-2-methylpropan-2-ol hydrochloride

Cat. No.: B112444

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for **1-amino-2-methylpropan-2-ol hydrochloride** (CAS Number: 30533-50-7). Due to a lack of specific quantitative solubility data in publicly available literature, this document summarizes qualitative solubility information, outlines general experimental protocols for solubility determination, and presents relevant physicochemical properties.

Introduction

1-Amino-2-methylpropan-2-ol hydrochloride, also known as 2-amino-2-methyl-1-propanol hydrochloride, is an amino alcohol derivative. Amine hydrochlorides are salts formed from the reaction of an amine with hydrochloric acid. This conversion to a salt form is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of parent amine compounds.^{[1][2]} Generally, amine hydrochlorides are recognized for their good solubility in water.^{[3][4]}

Physicochemical Properties

A summary of the key physical and chemical properties of **1-amino-2-methylpropan-2-ol hydrochloride** is provided in the table below.

Property	Value	Source(s)
CAS Number	30533-50-7	[5] [6] [7]
Molecular Formula	C ₄ H ₁₁ NO·HCl	[8] [9]
Molecular Weight	125.60 g/mol	[7] [9]
Appearance	White crystalline powder/crystals	[8]
Melting Point	200-207 °C	[8]

Solubility Data

Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for **1-amino-2-methylpropan-2-ol hydrochloride** in various solvents could not be located. However, general qualitative assessments and data for the parent compound, 1-amino-2-methylpropan-2-ol (the "free base"), are available.

Qualitative Solubility of **1-Amino-2-methylpropan-2-ol Hydrochloride**:

- Water: As an amine hydrochloride, it is expected to be readily soluble in water.[\[3\]](#)[\[4\]](#)
Chemical suppliers describe it as a compound known for its solubility and buffering capabilities.[\[8\]](#)

Solubility of the Free Base (1-Amino-2-methylpropan-2-ol):

It is important to note that solubility data for the free base can differ significantly from its hydrochloride salt. The following data pertains to 1-amino-2-methylpropan-2-ol:

Solvent	Solubility	Source(s)
Water	Miscible	[10]
Alcohols	Soluble	[10]
Chloroform	Slightly Soluble	[11]
Ethyl Acetate	Slightly Soluble	[11]
DMSO	100 mg/mL (with sonication and warming)	[12]

There are conflicting reports regarding the water solubility of the free base, with some sources stating it is insoluble.[10] This underscores the importance of experimental verification. The conversion to the hydrochloride salt is a standard method to increase the aqueous solubility of such compounds.[1]

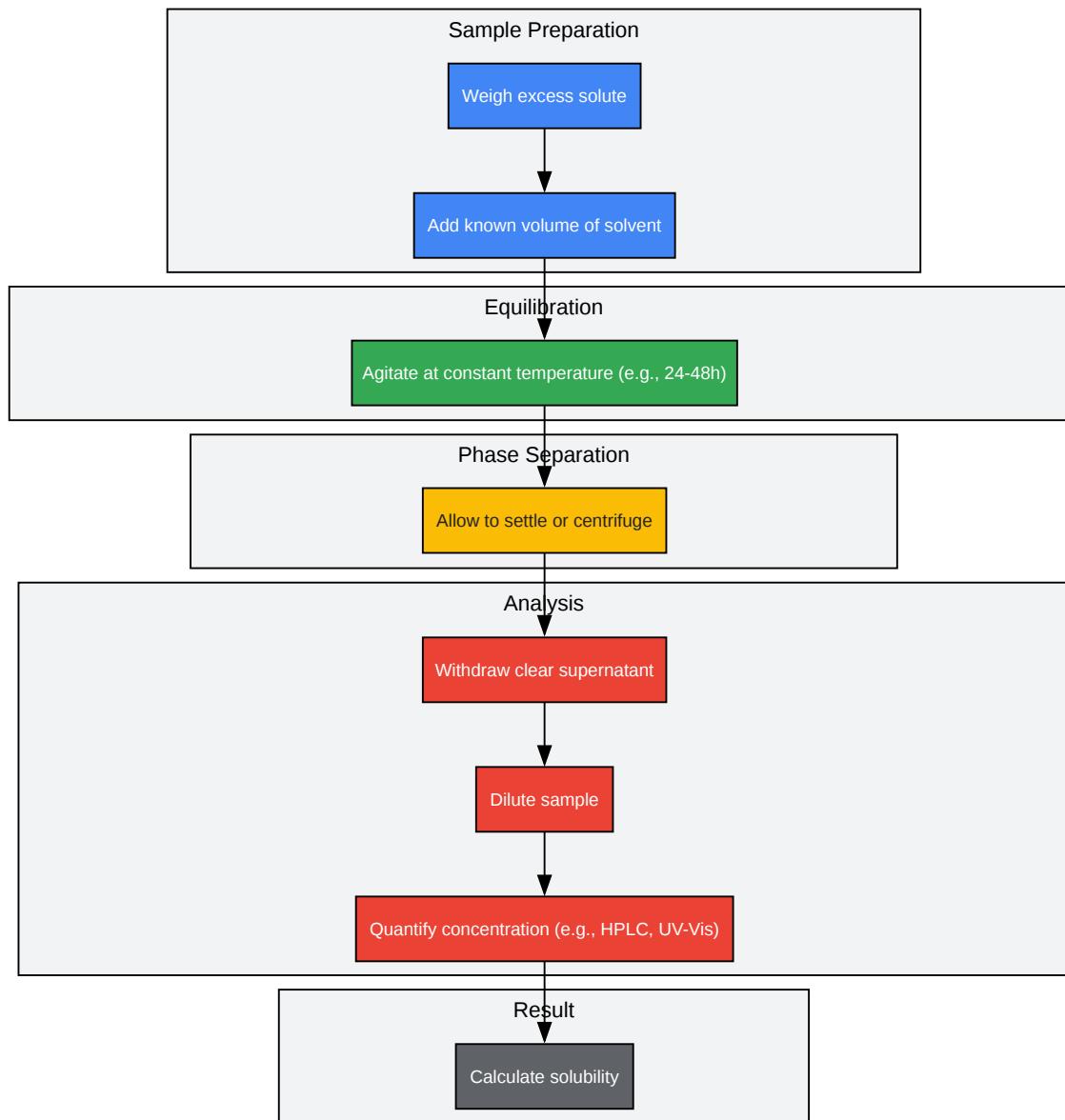
Experimental Protocols for Solubility Determination

The following outlines a general methodology for determining the solubility of a compound like **1-amino-2-methylpropan-2-ol hydrochloride**. This protocol is based on established principles of solubility testing.

Objective: To determine the concentration of a saturated solution of **1-amino-2-methylpropan-2-ol hydrochloride** in a given solvent at a specific temperature.

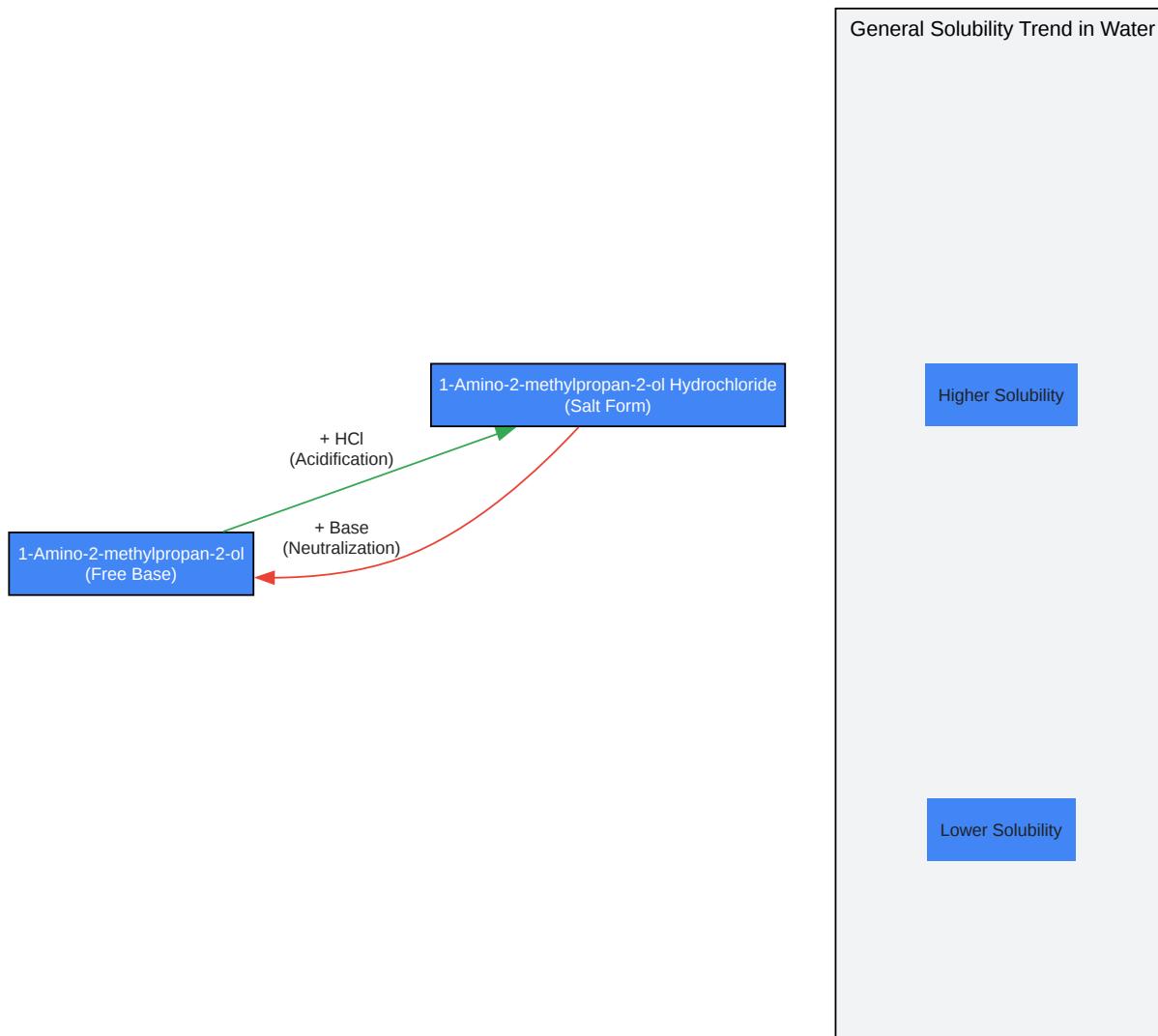
Materials:

- **1-Amino-2-methylpropan-2-ol hydrochloride**
- Selected solvents (e.g., deionized water, ethanol, methanol)
- Thermostatically controlled shaker or incubator
- Analytical balance
- Volumetric flasks and pipettes


- Centrifuge
- High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
- Syringe filters (e.g., 0.45 µm)

Procedure:

- Preparation of Supersaturated Solutions: Add an excess amount of **1-amino-2-methylpropan-2-ol hydrochloride** to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the sample to pellet the undissolved solid.
- Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) pipette. To avoid precipitation, immediately dilute the aliquot with a known volume of the solvent.
- Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is typically expressed in units such as mg/mL, g/100mL, or mol/L.


Visualizations

The following diagrams illustrate the general workflow for solubility determination and the relationship between an amine and its hydrochloride salt.

[Click to download full resolution via product page](#)

Caption: General workflow for experimental solubility determination.

[Click to download full resolution via product page](#)

Caption: Relationship between the free base and its hydrochloride salt.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 1-AMINO-2-METHYL-PROPAN-2-OL HCL CAS#: 30533-50-7 [amp.chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scbt.com [scbt.com]
- 8. chemimpex.com [chemimpex.com]
- 9. scbt.com [scbt.com]
- 10. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Amino-2-methylpropan-2-ol CAS#: 2854-16-2 [m.chemicalbook.com]
- 12. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Solubility of 1-Amino-2-methylpropan-2-ol Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112444#1-amino-2-methylpropan-2-ol-hydrochloride-solubility-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com